

Fluralaner (C₁₃H₉Cl₃FN₅O₃S): A Technical Whitepaper

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Compound of Interest		
Compound Name:	8-Chloro Diclosulam	
Cat. No.:	B15292556	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner is a potent, systemically active insecticide and acaricide belonging to the isoxazoline chemical class.[1] With the molecular formula C13H9Cl3FN5O3S, this compound has demonstrated high efficacy against a broad spectrum of ectoparasites, primarily fleas and ticks, in veterinary medicine.[1] Its mechanism of action involves the potent and selective inhibition of arthropod y-aminobutyric acid (GABA)-gated and L-glutamate-gated (GluCl) chloride channels, leading to hyperexcitation, paralysis, and death of the target parasite.[2][3] This document provides a comprehensive analysis of Fluralaner, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols and structured data tables are presented to serve as a technical guide for the scientific community.

Compound Identification and Physicochemical Properties

Fluralaner, known by the chemical name 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is the active substance in veterinary products such as Bravecto®.[2][4]

Table 1: Physicochemical and Identity Data for Fluralaner

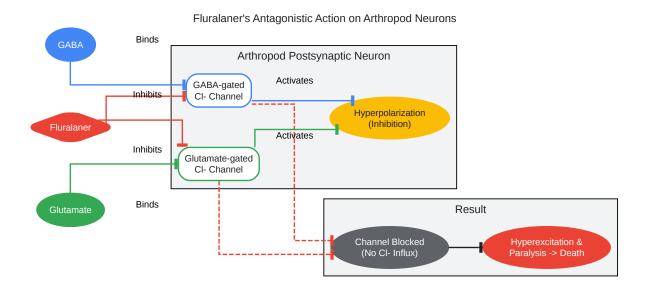


Property	Value
Molecular Formula	C ₂₂ H ₁₇ Cl ₂ F ₆ N ₃ O ₃ (Note: The provided formula C ₁₃ H ₉ Cl ₃ FN ₅ O ₃ S appears incorrect based on established literature for Fluralaner)
Molecular Weight	556.29 g/mol
CAS Number	864731-61-3
Chemical Class	Isoxazoline
Log P (octanol/water)	5.35
Solubility	DMSO: 100 mg/mL (179.76 mM)[5]
Synonyms	A1443, AH 252723, Bravecto

Mechanism of Action

Fluralaner exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the arthropod nervous system.[4][6] It potently inhibits both y-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls).[2] This blockade prevents the influx of chloride ions into nerve cells, disrupting neurotransmission and leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.[1] [6] A key feature of Fluralaner is its high selectivity for invertebrate nerve channels over their mammalian counterparts, which accounts for its favorable safety profile in host animals.[6][7]





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Caption: Fluralaner's antagonistic effect on arthropod ion channels.

Biological Activity and Efficacy

Fluralaner exhibits potent activity against a wide range of ectoparasites. Its efficacy is well-documented in numerous field and laboratory studies, primarily against fleas (Ctenocephalides felis) and various tick species.

Table 2: In Vitro Inhibitory Activity of Fluralaner



Target Assay	Target Organism	IC50 Value	Reference
[3H]EBOB Binding Inhibition	Housefly	455 pM	[5]
[3H]EBOB Binding Inhibition	Rat Brain	> 10 μM	[5]
In Vitro Acaricidal Activity (Contact, LC50)	R. sanguineus Larvae	0.7 μg/mL	[8]
In Vitro Acaricidal Activity (Contact, LC50)	R. sanguineus Nymphs	1.4 μg/mL	[8]
In Vitro Acaricidal Activity (Feeding, LC ₅₀)	O. moubata Nymphs	0.00007 μg/mL	[8]
In Vitro Larvicidal Effect (Flea)	C. felis	6.25 ng/mL	[9]

Table 3: In Vivo Efficacy of Fluralaner (Oral Administration in Dogs)

Parasite Species	Time Post- Treatment	Efficacy (%)	Reference
Ctenocephalides felis	4 Weeks	99.8%	[10]
Ctenocephalides felis	8 Weeks	99.9%	[10]
Ctenocephalides felis	12 Weeks	99.9%	[10]
Ctenocephalides felis	4 Months	100%	[11]
Ixodes scapularis	12 Hours	100%	[10]

Pharmacokinetics



Following oral administration in dogs, Fluralaner is readily absorbed, reaching maximum plasma concentrations (Cmax) within one day.[7] Its pharmacokinetic profile is characterized by a long elimination half-life, a large volume of distribution, and low clearance.[7] These properties contribute to its prolonged period of efficacy from a single dose.[7] Administration with food has been shown to significantly increase its bioavailability.[9]

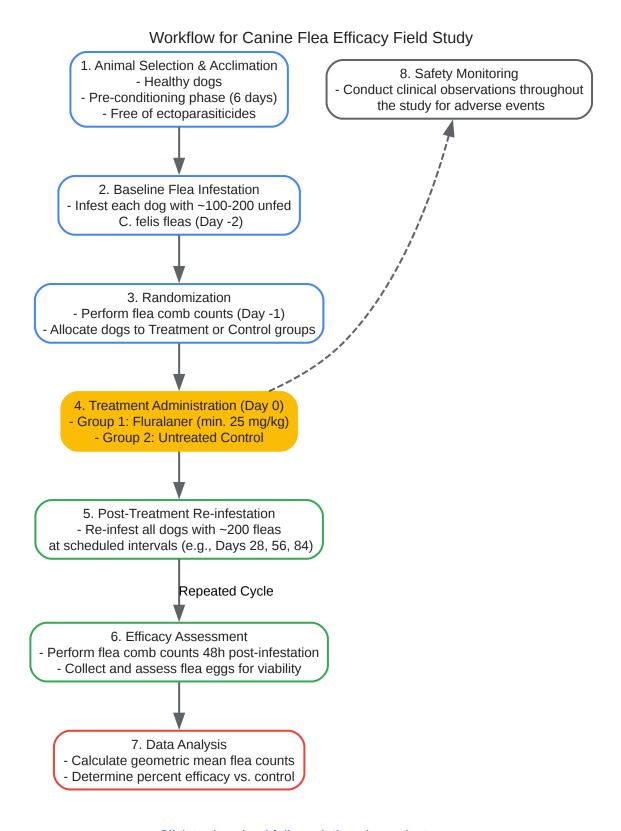
Table 4: Pharmacokinetic Parameters of Fluralaner in Beagle Dogs (Single Oral Dose)

Parameter	Value (Mean)	Reference
Time to Cmax (Tmax)	~1 day	[7]
Apparent Half-life (T½)	12–15 days	[7]
Mean Residence Time (MRT)	15–20 days	[7]
Apparent Volume of Distribution (Vd)	3.1 L/kg	[7]
Clearance (CL)	0.14 L/kg/day	[7]
Protein Binding	High (~100%)	[6]
Primary Excretion Route	Feces (~90%)	[6]

Experimental Protocols Protocol: In Vivo Flea Efficacy Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced field studies.[11][12]





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Caption: Generalized workflow for a canine flea efficacy study.



Methodology:

- Animal Selection: Purpose-bred dogs, determined to be in good health by a veterinarian, are selected for the study. Animals are housed individually and acclimated for a period before the study begins.[11]
- Randomization: On Day -5, dogs are infested with a known number of adult cat fleas (C. felis). On Day -4, flea comb counts are performed to assess susceptibility and to randomly allocate dogs to a treatment group (e.g., Fluralaner) or an untreated control group.[11]
- Treatment: On Day 0, dogs in the treatment group are administered a single oral dose of
 Fluralaner chewable tablets to achieve a minimum dose of 25 mg/kg.[11] It is recommended
 to administer the dose around feeding time to maximize absorption.[12] The control group
 remains untreated.
- Flea Infestations and Counts: All dogs are re-infested with approximately 200 unfed adult cat fleas at regular intervals (e.g., Day 28, 56, 84, etc.).[11] At 48 hours after each infestation, whole-body flea counts are performed by combing the animal for a minimum of 15 minutes.

 [12]
- Efficacy Calculation: The efficacy is calculated at each time point by comparing the geometric mean of live flea counts on the treated group with that of the untreated control group.
- Safety Assessment: All dogs are monitored throughout the study for any adverse events, including changes in food consumption, body weight, and clinical parameters.[12][13]

Protocol: Pharmacokinetic Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced pharmacokinetic studies.[7]

Methodology:

 Animal Subjects: Healthy adult Beagle dogs are used. Animals are fasted overnight prior to treatment administration.



- Dosing and Groups: Dogs are allocated to different groups. One group receives a single intravenous (i.v.) administration of Fluralaner (e.g., 12.5 mg/kg) to determine absolute bioavailability. Other groups receive single oral administrations of Fluralaner chewable tablets at varying doses (e.g., 12.5, 25, or 50 mg/kg).[7]
- Blood Sampling: Blood samples are collected from each dog via the jugular vein into heparinized tubes at multiple time points post-administration (e.g., pre-dose, and at 2, 4, 8 hours, and 1, 2, 4, 7, 14, 21, 28, 42, 56, 70, 84, 98, and 112 days).
- Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Fluralaner concentrations in plasma are quantified using a validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic Analysis: The plasma concentration-time data for each dog is analyzed
 using non-compartmental methods to determine key pharmacokinetic parameters, including
 Cmax, Tmax, AUC (Area Under the Curve), T½, Vd, and CL.[7]

Safety and Toxicology

Fluralaner has demonstrated a wide margin of safety in target animals. Studies in dogs, including MDR1(-/-) Collies which can be sensitive to certain neurotoxicants, have shown no evidence of product-related adverse effects even at doses up to five times the recommended clinical dose.[6][12][13] The main target organ in repeated high-dose toxicity studies in rats was the liver.[6]

Table 5: Acute Toxicity Data

Test Type	Species	Route of Administration	LD50 Value	Reference
Acute Oral LD50	Rat	Oral	>2000 mg/kg	[6]
Acute Dermal	Rat	Dermal	>2000 mg/kg	[6]

Fluralaner is a member of the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, ataxia, and seizures in some animals.[14][15] Therefore, it



is advised to be used with caution in dogs with a history of seizures or neurologic disorders.[15]

Conclusion

Fluralaner is a highly effective and long-lasting ectoparasiticide with a well-defined mechanism of action targeting the arthropod nervous system. Its favorable pharmacokinetic profile allows for extended dosing intervals, and it possesses a robust safety profile in target species. The data and protocols presented in this whitepaper confirm its status as a significant compound in the field of veterinary parasiticides and provide a foundational resource for further research and development.

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